
Angustifoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Angustifoline is a natural product found in Sophora secundiflora, Dermatophyllum secundiflorum, and other organisms with data available.
Aplicaciones Científicas De Investigación
Anticancer Potential
Angustifoline has demonstrated significant anticancer properties, particularly against human colon cancer cells (COLO-205). Studies reveal that it induces autophagy, apoptosis, inhibits cell invasion and migration, and causes cell cycle arrest in the G2/M phase. These effects are dose- and time-dependent, suggesting this compound's potential as a natural anticancer agent (Ding et al., 2019).
Alkaloid Profile and Antimicrobial Activity
This compound is identified as a minor alkaloid in Lupinus angustifolius. Its isolation and characterization, along with other alkaloids, have contributed to understanding their antimicrobial properties. For instance, the alkaloid extract of L. angustifolius, which includes this compound, has demonstrated significant activity against various bacteria and fungi (Erdemoglu et al., 2007).
Isolation and Structural Study
The isolation and structural elucidation of this compound from plant sources such as Lupinus angustifolius have been extensively studied. These studies provide insights into its chemical structure and potential applications in various fields, including pharmacology and chemistry (Brooke et al., 1996).
Inhibition of Protein Biosynthesis
This compound has been investigated for its effect on protein biosynthesis in plants. Studies have shown that it can inhibit specific steps in this process, such as the binding of aminoacylated tRNA to ribosomes. This property highlights its potential application in studying and manipulating plant biochemical processes (Korcz et al., 1987).
Phytochemical and Pharmacological Research
Research into the phytochemical composition of plants containing this compound has expanded our knowledge about their pharmacological properties. Studies involving Chamaenerion angustifolium, for example, have revealed the presence of bioactive components like this compound, aiding in understanding their therapeutic applications (Tsvetov et al., 2022).
Propiedades
Fórmula molecular |
C14H22N2O |
|---|---|
Peso molecular |
234.34 g/mol |
Nombre IUPAC |
(1S,2R,9S,10S)-10-prop-2-enyl-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one |
InChI |
InChI=1S/C14H22N2O/c1-2-4-12-11-7-10(8-15-12)13-5-3-6-14(17)16(13)9-11/h2,10-13,15H,1,3-9H2/t10-,11-,12-,13+/m0/s1 |
Clave InChI |
VTIPIBIDDZPDAV-ZDEQEGDKSA-N |
SMILES isomérico |
C=CC[C@H]1[C@H]2C[C@@H](CN1)[C@H]3CCCC(=O)N3C2 |
SMILES |
C=CCC1C2CC(CN1)C3CCCC(=O)N3C2 |
SMILES canónico |
C=CCC1C2CC(CN1)C3CCCC(=O)N3C2 |
Sinónimos |
angustifoline |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


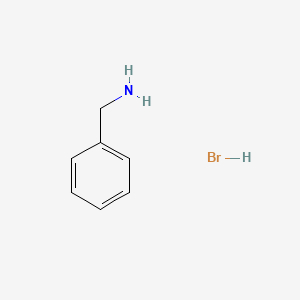

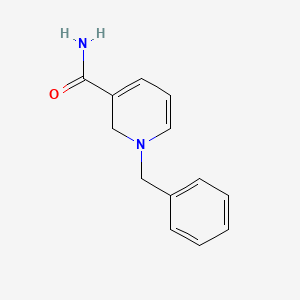

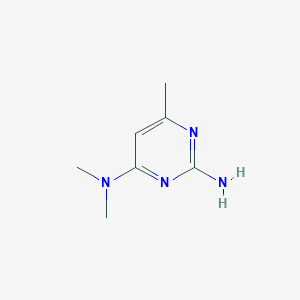


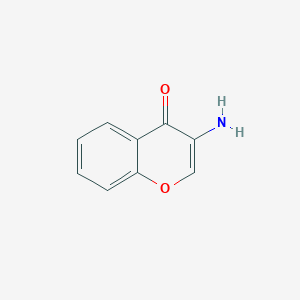

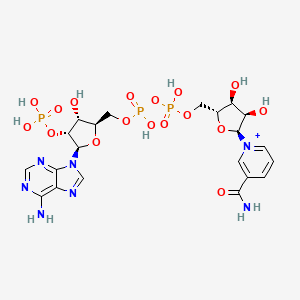
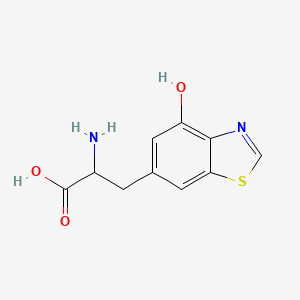
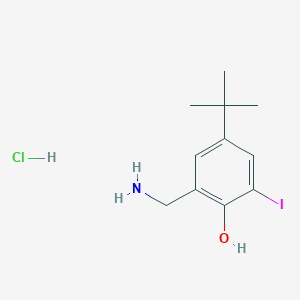
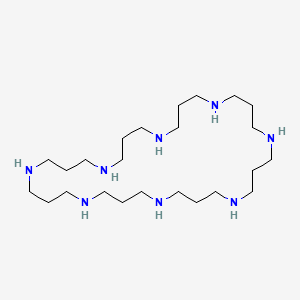
![Indeno[1,2-b]indole](/img/structure/B1252910.png)
